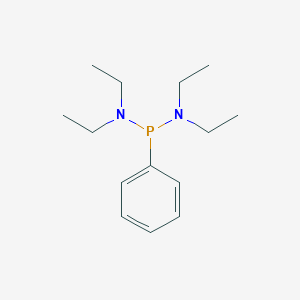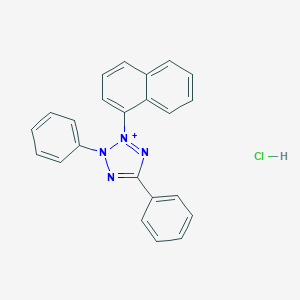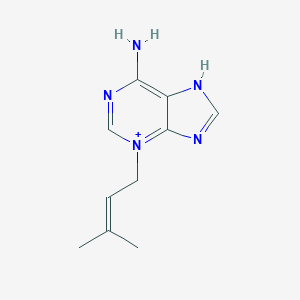
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
Overview
Description
“3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” is a natural product found in several organisms such as Mercurialis ambigua and Bridelia balansae . It plays a role as a cytokinin .
Synthesis Analysis
The synthesis of compounds similar to “3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” has been reported in various studies. For instance, a series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and characterized using IR, 1H and 13C NMR, and HRMS spectroscopic techniques .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative methods have been developed for synthesizing Zeatin and related compounds, including various 6-substituted purines (Roggen et al., 2008).
- Chemical Reactivity : Studies have investigated the tautomeric ratios and reactivity of Zeatin analogs, revealing insights into their chemical behavior (Roggen et al., 2011).
Biological Applications
- Plant Growth Regulation : Zeatin, a type of cytokinin, plays a crucial role in plant tissue growth and development (Letham et al., 1969).
- Cytokinin Bioassays : The compound's activity in various cytokinin bioassays has been assessed, demonstrating its impact on plant signaling and growth (Mik et al., 2011).
Molecular Studies
- Molecular Docking Studies : Vibrational spectroscopy and molecular docking studies have been conducted to explore its interaction with viral proteins, indicating potential antiviral applications (Rizwana et al., 2020).
- Conjugate Synthesis : Novel purine conjugates with N-heterocycles have been synthesized to study their anti-influenza activity, highlighting Zeatin's relevance in medicinal chemistry (Krasnov et al., 2021).
properties
IUPAC Name |
3-(3-methylbut-2-enyl)-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)3-4-15-6-14-9(11)8-10(15)13-5-12-8/h3,5-6,11H,4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAOYWWBDXWSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=NC(=N)C2=C1N=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905838 | |
| Record name | 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine | |
CAS RN |
10091-84-6 | |
| Record name | 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



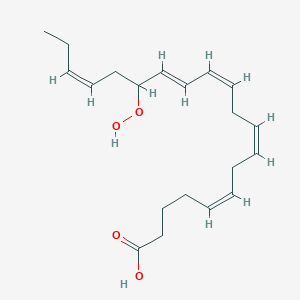
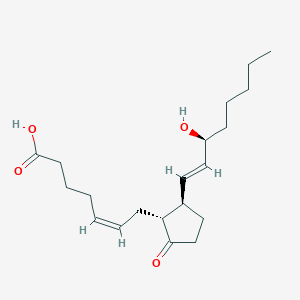
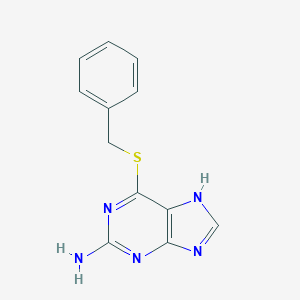
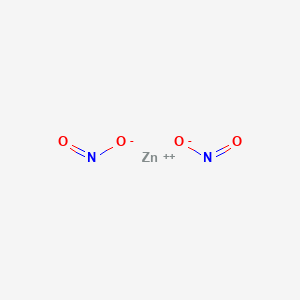
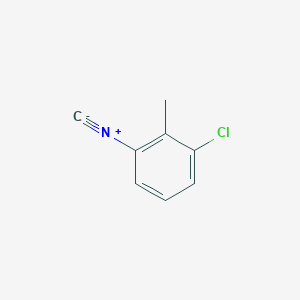
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
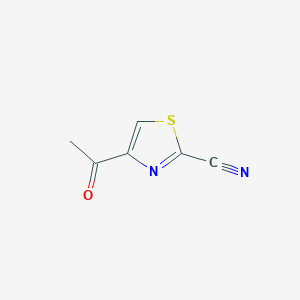
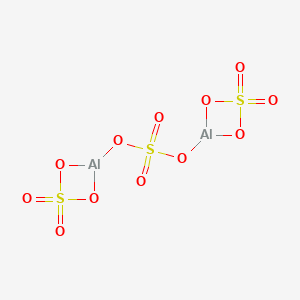
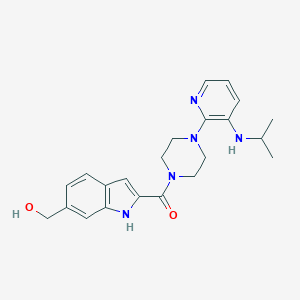
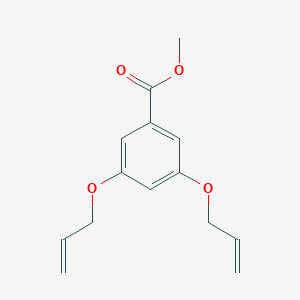
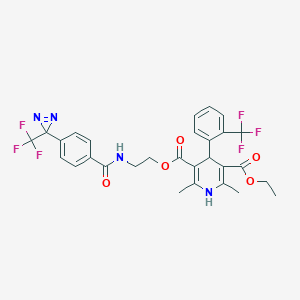
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
